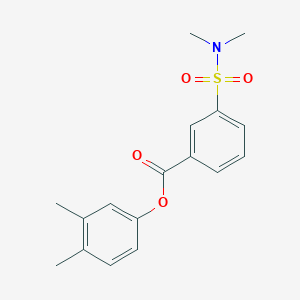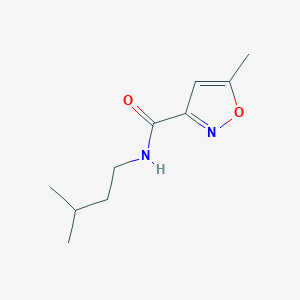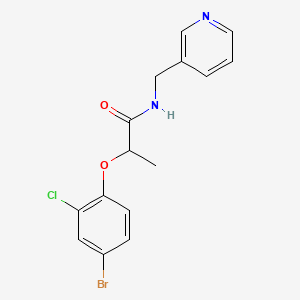![molecular formula C11H9ClN4O3 B4644687 1-[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid](/img/structure/B4644687.png)
1-[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid
Overview
Description
1-[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring, a chloropyridinyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Hydrazinolysis: The reaction of 2,3-dichloropyridine with hydrazine hydrate to form a hydrazone intermediate.
Cyclization: The cyclization of the hydrazone intermediate with diethyl maleate to form a pyrazole ring.
Bromination: The bromination of the pyrazole ring to introduce a bromine atom at the 3-position.
Oxydehydrogenation: The oxidation of the brominated pyrazole to form a pyrazole-5-carboxylic acid intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and reaction temperatures to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, including insecticides and herbicides
Mechanism of Action
The mechanism of action of 1-[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an insecticide, it acts on the ryanodine receptor, causing the release of calcium ions and leading to muscle paralysis and death in insects . The compound’s unique structure allows it to bind selectively to these receptors, making it an effective agent in pest control.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A related compound with similar insecticidal properties, also acting on the ryanodine receptor.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of various pyrazole derivatives.
Uniqueness
1-[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively target ryanodine receptors sets it apart from other compounds in its class, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O3/c12-7-1-2-9(13-5-7)14-10(17)6-16-4-3-8(15-16)11(18)19/h1-5H,6H2,(H,18,19)(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRCHZAQWKORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4644618.png)
![methyl 1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4644638.png)
![(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROP-2-ENOIC ACID](/img/structure/B4644643.png)


![7-(4-morpholinylcarbonyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidin-12-one](/img/structure/B4644666.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenoxyaniline](/img/structure/B4644674.png)

![N-[2-(methylsulfanyl)phenyl]-5-propylthiophene-3-carboxamide](/img/structure/B4644692.png)
![3-{[4-(Trifluoromethyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4644703.png)
![N-TERT-BUTYL-2-[7-METHYL-2,4-DIOXO-1-PHENYL-5-(PYRROLIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4644711.png)
![1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B4644714.png)
![(5Z)-5-{3,5-dichloro-2-[2-(4-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4644720.png)
![1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4644726.png)
